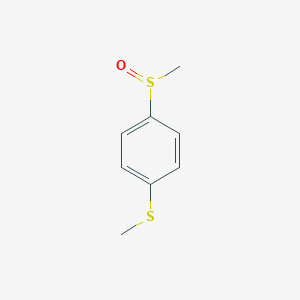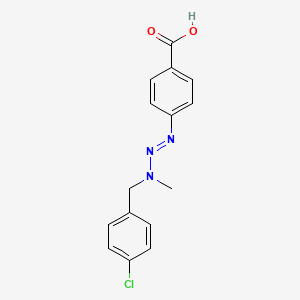
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione is an organosulfur compound with the molecular formula C5H6S5 It is known for its unique structure, which includes two methylsulfanyl groups and a dithiole-thione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione typically involves the reaction of thiones with dihalogens. For instance, the reaction of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione with diiodine or iodine monobromide in dichloromethane results in the formation of molecular charge-transfer complexes . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: It can undergo substitution reactions where the methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diiodine, iodine monobromide, and dibromine . The reactions are typically carried out in solvents like dichloromethane under controlled temperatures.
Major Products Formed
The major products formed from these reactions include molecular charge-transfer complexes and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione involves its ability to form charge-transfer complexes with dihalogens. The sulfur atoms in the compound play a crucial role in these interactions, adopting a tetrahedral geometry that facilitates the formation of stable complexes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Bis(methylsulfanyl)-1,3-dithiole-2-thione
- Tetrakis(methylthio)tetrathiafulvalene
Uniqueness
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione is unique due to its specific arrangement of sulfur atoms and methylsulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and forms stable charge-transfer complexes with dihalogens .
Eigenschaften
CAS-Nummer |
72713-45-2 |
|---|---|
Molekularformel |
C5H6S5 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
4,5-bis(methylsulfanyl)dithiole-3-thione |
InChI |
InChI=1S/C5H6S5/c1-7-3-4(6)9-10-5(3)8-2/h1-2H3 |
InChI-Schlüssel |
MRMBLKOVSDIKFS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(SSC1=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
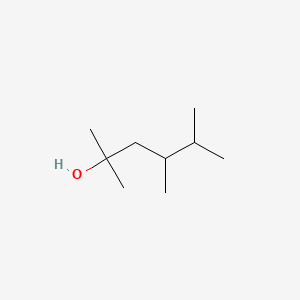
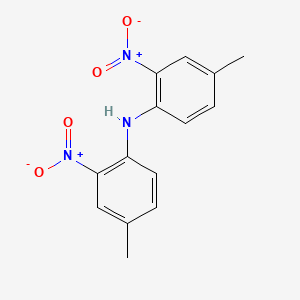
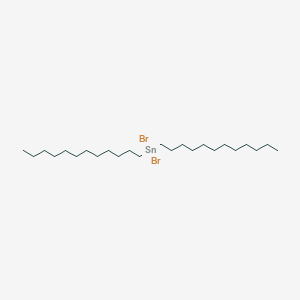
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
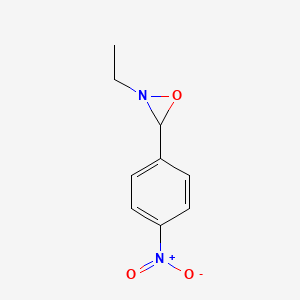
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
